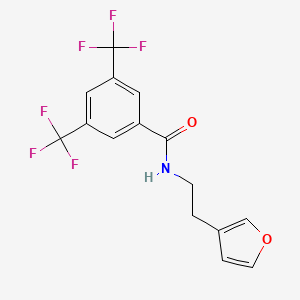

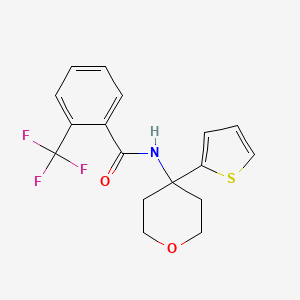

N-(2-(furan-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms . Benzofurans are similar, but have an additional benzene ring .

Synthesis Analysis

The synthesis of fluorinated furans and benzofurans has been summarized recently . The methods for their synthesis often involve the use of a variety of catalysts . For example, substituted furans and pyrroles can be synthesized by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols and N-Boc- or N-tosyl-1-amino-3-yn-2-ols .Molecular Structure Analysis

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .Chemical Reactions Analysis

The direct fluorination of furan proceeds non-selectively . Other reactions include the addition/elimination sequence utilized for monofluorination of benzofuran and its derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of furans and benzofurans can vary widely depending on the specific compound and its substituents .科学的研究の応用

Antiarrhythmic Activity

Research into benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, such as flecainide acetate, has demonstrated potent oral antiarrhythmic activity. These findings suggest that structurally related compounds, including those with furan components, could have potential applications in developing new antiarrhythmic drugs (Banitt et al., 1977).

Biobased Polymers

Furan derivatives, particularly those based on 2,5-bis(hydroxymethyl)furan, have been identified as valuable biobased rigid diols for polyester synthesis. Their enzymatic polymerization with various diacid ethyl esters could lead to the development of novel biobased furan polyesters with significant applications in sustainable materials (Jiang et al., 2014).

DNA Binding Affinity

The study of 2,5-bis(4-guanylphenyl)furan (furamidine) and its interaction with DNA demonstrates the compound's enhanced DNA-binding affinity compared to traditional drugs. This suggests that furan-containing compounds might be highly effective in binding to genetic material, offering potential pathways for drug development, particularly in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Structural and Spectral Analyses

The structural characterization of compounds closely related to N-(2-(furan-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide, such as N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlights their potential in developing materials with unique properties. These compounds exhibit important biological properties, such as antibacterial and antifungal activities, which could be leveraged in pharmaceutical applications (Yıldırım et al., 2018).

Electrochromic Conducting Polymers

Research into electrochromic conducting polymers via electrochemical polymerization of furan-based monomers indicates potential applications in developing low-energy, high-performance electrochromic devices. These findings could pave the way for innovations in smart windows, displays, and energy-efficient coatings (Sotzing et al., 1996).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)13(23)22-3-1-9-2-4-24-8-9/h2,4-8H,1,3H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSRBPVETZMTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)

![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)

![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)